molecular formula C17H19N5O3 B2793784 2-Ethyl-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 887460-95-9

2-Ethyl-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2793784
CAS RN: 887460-95-9
M. Wt: 341.371
InChI Key: CRQNMUARTZWJFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione, also known as EFMTI, is a chemical compound that has been studied for its potential use in various scientific research applications.

Mechanism of Action

2-Ethyl-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione exerts its effects through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway (Li et al., 2015; Wang et al., 2018; Li et al., 2019). These pathways are involved in cell growth and proliferation, inflammation, and oxidative stress, which are all important factors in the development of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the reduction of oxidative stress and inflammation, and the improvement of endothelial function (Li et al., 2015; Wang et al., 2018; Li et al., 2019). These effects make this compound a promising compound for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-Ethyl-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is its high purity and yield, which makes it suitable for use in lab experiments. However, one limitation is that it has not been extensively studied in vivo, which limits its potential for clinical use.

Future Directions

There are several future directions for the study of 2-Ethyl-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione. One direction is to further explore its potential use in cancer treatment, neuroprotection, and cardiovascular disease. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, which would provide important information for its potential clinical use. Additionally, the development of this compound analogs with improved potency and selectivity could lead to the discovery of new therapeutic agents.
In conclusion, this compound is a promising compound with potential applications in various scientific research fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential as a therapeutic agent.

Synthesis Methods

2-Ethyl-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione can be synthesized through a multi-step process involving the reaction of furan-2-ylmethylamine with 2,6-dimethyl-4-chloropyrimidine, followed by the addition of ethylmagnesium bromide and subsequent purification steps (Li et al., 2015). This synthesis method has been shown to produce high yields of this compound with good purity.

Scientific Research Applications

2-Ethyl-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione has been studied for its potential use in various scientific research applications, including cancer treatment, neuroprotection, and cardiovascular disease. In cancer treatment, this compound has been shown to inhibit the growth and proliferation of cancer cells through the induction of apoptosis (Li et al., 2015). In neuroprotection, this compound has been shown to protect against oxidative stress and inflammation, which are common factors in neurodegenerative diseases (Wang et al., 2018). In cardiovascular disease, this compound has been shown to improve endothelial function and reduce inflammation, which are important factors in the development of atherosclerosis (Li et al., 2019).

properties

IUPAC Name

2-ethyl-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-5-20-15(23)13-14(19(4)17(20)24)18-16-21(9-12-7-6-8-25-12)10(2)11(3)22(13)16/h6-8H,5,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQNMUARTZWJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C(=C(N3CC4=CC=CO4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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